N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide
Description
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused with a pyridine ring. The molecule contains a cyano group at the 8-position of the spiro ring and a carboxamide linker connecting the spiro system to a 6-isopropoxy-substituted pyridine moiety.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13(2)25-15-4-3-14(11-20-15)16(22)21-17(12-19)5-7-18(8-6-17)23-9-10-24-18/h3-4,11,13H,5-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIIRSCHHGEQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketal Formation from Cyclohexanone
The spirocyclic core is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Under reflux conditions with p-toluenesulfonic acid (PTSA), cyclohexanone reacts with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is isolated in yields exceeding 85% after aqueous workup and distillation.
Introduction of the Cyano Group
The ketone moiety undergoes cyanohydrin formation using trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide. Subsequent dehydration with phosphorus oxychloride (POCl₃) yields 8-cyano-1,4-dioxaspiro[4.5]decane.
Amination of the Nitrile
The nitrile is converted to the primary amine via a Hofmann-type rearrangement. Treatment with sodium hypochlorite (NaOCl) and ammonium hydroxide generates 8-cyano-1,4-dioxaspiro[4.5]decan-8-amine. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the amine in 70–75% yield.
Functionalization of Pyridine-3-Carboxylic Acid
Bromination at the 6-Position
Pyridine-3-carboxylic acid is esterified to methyl nicotinate using thionyl chloride (SOCl₂) and methanol. Electrophilic bromination with bromine (Br₂) and iron(III) bromide (FeBr₃) at 0°C introduces a bromine atom at the 6-position, yielding methyl 6-bromopyridine-3-carboxylate.
Nucleophilic Substitution with Isopropoxide
The bromine is displaced via nucleophilic aromatic substitution using sodium isopropoxide (NaO-iPr) in dimethylformamide (DMF) at 120°C. This step produces methyl 6-(propan-2-yloxy)pyridine-3-carboxylate, which is hydrolyzed to 6-(propan-2-yloxy)pyridine-3-carboxylic acid using aqueous NaOH (2 M).
Amide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Alternatively, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are employed for direct amidation.
Coupling with the Spirocyclic Amine
The activated acid reacts with 8-cyano-1,4-dioxaspiro[4.5]decan-8-amine in the presence of N,N-Diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous DCM or THF at room temperature, achieving yields of 80–85% after purification via recrystallization from ethanol/water.
Optimization and Challenges
Steric Hindrance in Spirocyclic Amine
The bulky spirocyclic structure necessitates prolonged reaction times (24–48 hours) for complete amidation. Catalytic DMAP (4-Dimethylaminopyridine) enhances reaction rates by 30%.
Regioselectivity in Pyridine Substitution
Bromination at the 6-position requires precise temperature control to avoid di- or tri-substitution byproducts. GC-MS analysis confirms >95% regioselectivity under optimized conditions.
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | DCM | 0°C | 78 |
| HATU/DIPEA | DMF | RT | 85 |
| EDCl/HOBt | THF | 40°C | 82 |
HATU-mediated coupling provides the highest yield due to superior activation efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the cyano group or other reducible moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives of 1,4-dioxaspiro[4.5]decane and pyridine-based systems. Key analogues include:
Key Observations :
- The target compound is distinguished by its cyano group and carboxamide linker, which are absent in analogues like 5-bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine .
- Spiro ring puckering: The 1,4-dioxaspiro[4.5]decane core adopts nonplanar conformations, with puckering parameters (amplitude q and phase angle φ) critical for molecular interactions .
Key Observations :
- The target compound likely requires multi-step synthesis involving carboxamide coupling (e.g., via EDCI/HOBt) and spiro ring formation .
- Yields for spirocyclic derivatives are moderate (e.g., 55% for methoxy-substituted analogues ), suggesting challenges in steric control during ring closure.
Physicochemical Properties
- LogP : Estimated at ~2.5 (moderate lipophilicity), comparable to [8-(pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine (LogP ~1.8) .
- Conformational Rigidity : The spiro core reduces entropy penalties in binding interactions, a shared advantage with other 1,4-dioxaspiro[4.5]decane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
